2-(2-Cyanophenylthio)benzoic acid

Description

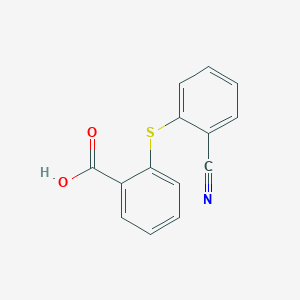

Structure

2D Structure

Properties

IUPAC Name |

2-(2-cyanophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGHXZOIAXNGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50350805 | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163725-12-0 | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-Cyanophenylthio)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Cyanophenylthio Benzoic Acid and Its Analogs

Established Synthetic Pathways to the Core Structure

The formation of the central diaryl thioether linkage is the critical step in synthesizing 2-(2-cyanophenylthio)benzoic acid. This is primarily accomplished through coupling reactions that join the two aromatic rings via a sulfur atom.

Multi-Step Chemical Transformations

Historically, the synthesis of diaryl thioethers involved multi-step sequences. While specific multi-step routes for this compound are less detailed in readily available literature, the general approach involves the separate synthesis of precursor molecules containing the necessary functional groups, followed by a final coupling step. For instance, a synthetic route might involve the preparation of an activated benzonitrile (B105546) derivative and thiosalicylic acid, which are then reacted together.

Coupling Reactions Involving Aromatic Rings and Thiol/Carboxylic Acid Moieties

The most prominent and efficient methods for synthesizing this compound and its analogs involve copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type condensations. wikipedia.orgorganic-chemistry.org These reactions are a cornerstone of C-S bond formation in aromatic systems. wikipedia.org

The Ullmann condensation involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst. wikipedia.orgmdpi.com Traditional methods often required harsh conditions, such as high temperatures (frequently over 210°C) and the use of high-boiling polar solvents like N-methylpyrrolidone, nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, advancements have led to the use of soluble copper catalysts supported by ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com The reactivity of the aryl halide typically follows the trend of I > Br > Cl, with electron-withdrawing groups on the aryl halide accelerating the coupling reaction. wikipedia.org

Utilization of Precursors and Intermediates

The synthesis of this compound heavily relies on the use of specific precursors. The most common starting materials are thiosalicylic acid and a substituted benzonitrile, typically a 2-halobenzonitrile like 2-chlorobenzonitrile. wikipedia.orggoogle.com

A typical procedure involves the nucleophilic substitution reaction between thiosalicylic acid and an activated aryl halide. For example, a patented method describes the synthesis of 2-(4-trifluoromethylphenylthio)benzoic acid by reacting thiosalicylic acid with p-chlorobenzotrifluoride in an organic solvent in the presence of a phase transfer catalyst and an acid-binding agent. google.com This general approach is directly applicable to the synthesis of this compound by substituting p-chlorobenzotrifluoride with an appropriately substituted 2-halobenzonitrile.

Another key precursor, 2-aminothiophenol (B119425), is widely used in the synthesis of various benzothiazole (B30560) derivatives, which are structurally related to the target compound. mdpi.com While not a direct precursor for this compound, the chemistry of 2-aminothiophenol highlights the importance of ortho-substituted anilines and thiophenols in the synthesis of complex aromatic sulfur-containing compounds. mdpi.commdpi.com

| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions | Product |

| Thiosalicylic acid | 2-Halobenzonitrile (e.g., 2-chlorobenzonitrile) | Ullmann Condensation | Copper catalyst, base, high temperature | This compound |

| Thiosalicylic acid | p-Chlorobenzotrifluoride | Nucleophilic Substitution | Phase transfer catalyst, acid binding agent | 2-(4-Trifluoromethylphenylthio)benzoic acid google.com |

| 2-Aminothiophenol | Anthranilic acid | Condensation | Polyphosphoric acid | 2-(2'-Aminophenyl)benzothiazole mdpi.com |

Derivatization Strategies for Structural Analogs and Libraries

Once the core structure of this compound is obtained, it can be further modified to create a library of structural analogs. These modifications typically target the carboxylic acid group or the phenyl rings.

Modification of the Carboxylic Acid Group (e.g., esterification, amidation)

The carboxylic acid functional group is a versatile handle for derivatization through reactions like esterification and amidation.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. iajpr.com4college.co.uk This reaction is typically catalyzed by a strong acid. 4college.co.uk Various methods exist for esterification, including using tin(II) compounds as catalysts or employing dehydrating agents. google.comorganic-chemistry.org For instance, a process for preparing benzoic acid esters involves reacting benzoic acid with an alcohol in the presence of a tin(II) catalyst and removing the water formed during the reaction by distillation. google.com This method can be applied to this compound to produce its corresponding esters.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as DMAP (4-dimethylaminopyridine). nih.gov This approach allows for the introduction of a wide variety of substituents by choosing different amines.

| Starting Material | Reagent(s) | Reaction Type | Product Type |

| This compound | Alcohol, Acid Catalyst | Esterification | Ester |

| This compound | Amine, EDCI, DMAP | Amidation | Amide |

Functionalization of the Phenyl Rings

The two phenyl rings of this compound offer sites for further functionalization, although this is generally more complex than modifying the carboxylic acid. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially introduce new functional groups onto the rings. However, the directing effects of the existing substituents (the thioether, cyano, and carboxylic acid groups) would need to be carefully considered to control the regioselectivity of the reaction.

For example, methods for the C-H functionalization of phenyl rings using transition metal catalysts, such as gold or copper, are an active area of research and could provide pathways to introduce new substituents with high selectivity. researchgate.net The synthesis of substituted 2-cyanobenzothiazoles, for instance, has been achieved through palladium- and copper-catalyzed C-H functionalization and intramolecular C-S bond formation. nih.gov While a different heterocyclic system, this demonstrates the potential of catalytic C-H activation for functionalizing aromatic rings in related structures. Similarly, the synthesis of substituted benzoic acids through the oxidation of tolyl groups showcases another route to functionalized aromatic rings. researchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry has evolved to incorporate technologies and principles that enhance reaction efficiency, reduce environmental impact, and enable high-throughput synthesis. These advanced approaches are applicable to the synthesis of this compound and its derivatives.

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reaction mixtures. This method offers significant advantages over conventional heating, primarily due to the rapid and uniform heating of the solvent and reactants. This can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields and purity.

For the synthesis of this compound, which typically involves a copper-catalyzed Ullmann condensation, microwave heating can be particularly effective. Conventional heating of such reactions often requires high temperatures and long durations. Microwave irradiation can accelerate the rate of copper-catalyzed cross-coupling reactions, allowing the synthesis to proceed under milder conditions. Studies on the synthesis of benzoic acid derivatives and other cross-coupling reactions have demonstrated these benefits.

| Feature | Conventional Heating Method | Microwave-Assisted Method |

| Reaction Time | Typically several hours (e.g., 7 hours) google.com | Often reduced to minutes (e.g., 5-15 min) |

| Temperature | High temperatures (e.g., 170-210°C) google.com | Precise temperature control, often lower bulk temp. |

| Energy Input | Less efficient, heats vessel then contents | Direct, efficient heating of polar molecules |

| Yield & Purity | Variable, can lead to side products | Often higher yields and improved purity |

| Solvent | High-boiling polar solvents (DMF, NMP) | Can enable use of lower-boiling solvents |

This table provides a generalized comparison based on typical outcomes in related organic syntheses.

Electrochemical synthesis, or electrosynthesis, uses electrical current to drive chemical reactions. This method can replace conventional chemical oxidants or reductants, offering a greener and often more selective alternative. For the formation of C-S bonds in diaryl sulfides, electrochemical approaches can proceed through radical intermediates.

An electrochemical oxidative C–H/S–H cross-coupling has been shown to be an effective, metal-free method for constructing C-S bonds. nih.gov In a potential application to synthesize this compound, an undivided electrolytic cell could be used. This strategy avoids the need for chemical oxidants and transition metal catalysts, which can be costly and environmentally harmful. nih.gov Another relevant approach is the electrochemical synthesis of substituted benzothiophenes from precursors like 2-methylthiobenzene diazonium salts, which generate aryl radicals via electrochemical reduction. xmu.edu.cnxmu.edu.cn This principle could be adapted for the cross-coupling of a suitable benzoic acid derivative with a cyanophenylthiol derivative. Furthermore, methods for the electrochemical synthesis of benzoic acids from aryl iodides and CO2 have been developed, presenting a sustainable route to one of the key precursors. nih.gov

Solid-phase organic synthesis (SPOS) is a technique where molecules are covalently bound to an insoluble solid support (e.g., a polymer resin) and synthesized in a stepwise manner. A key advantage is the simplification of purification; excess reagents and byproducts are simply washed away from the resin-bound product. This methodology is highly amenable to automation and the creation of large libraries of related compounds.

While no specific solid-phase synthesis of this compound has been detailed, the principles are readily adaptable. For instance, a thiosalicylic acid precursor could be anchored to a resin via its carboxylic acid group. The resin-bound thiol could then be reacted with 2-fluorobenzonitrile (B118710) in a nucleophilic aromatic substitution reaction. After the C-S bond is formed, the final product would be cleaved from the solid support. This approach would be particularly valuable for generating a library of analogs by using a variety of substituted thiols or aryl halides in the coupling step. The synthesis of thiazole (B1198619) and pyrimidine (B1678525) derivatives on solid supports demonstrates the feasibility of this strategy for heterocyclic and aromatic systems.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The traditional Ullmann condensation for creating diaryl sulfides is a prime candidate for green innovation, as it historically required harsh conditions, such as high temperatures (over 200°C), high-boiling polar solvents like DMF or NMP, and stoichiometric amounts of copper powder. mdpi.com

Modern synthetic methods for 2-(arylthio)benzoic acids and related diaryl sulfides incorporate several green chemistry principles:

Catalyst Improvement: The use of highly active, well-defined copper or palladium catalysts allows for significantly lower catalyst loading, moving from stoichiometric copper to catalytic amounts. researchgate.net The development of recyclable catalysts, such as copper nanoparticles, further enhances the sustainability of the process. rsc.org

Greener Solvents: Efforts have been made to replace high-boiling, toxic solvents with more environmentally benign alternatives. Water has been successfully used as a solvent for some copper-catalyzed C-S coupling reactions.

Energy Efficiency: As discussed, microwave-assisted synthesis can drastically reduce reaction times and energy consumption compared to conventional heating. nih.gov

Atom Economy: Transition-metal-free approaches, such as those mediated by crown ethers or promoted by light (photocatalysis), improve the atom economy and avoid metal waste. organic-chemistry.orgnih.gov A transition-metal-free C-S coupling protocol using dicyclohexano-18-crown-6 (B99776) has been reported, offering a simpler and more environmentally friendly route to aryl thioethers. nih.gov

By adopting these greener approaches, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Chemical Reactivity and Reaction Mechanisms of 2 2 Cyanophenylthio Benzoic Acid

Reactivity Profile of the Carboxylic Acid Functionality

The carboxylic acid group in 2-(2-cyanophenylthio)benzoic acid undergoes typical reactions characteristic of this functional group, including esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters and amides through established synthetic protocols.

Amidation: The conversion of carboxylic acids to amides can be achieved by reaction with amines. A common method involves the initial formation of an ammonium (B1175870) carboxylate salt, which upon heating dehydrates to form the amide. orgsyn.org For example, benzoic acid reacts with ammonia (B1221849) to first form ammonium benzoate, which then yields benzamide (B126) upon heating. google.com More direct methods for amidation often involve activating the carboxylic acid. For instance, the use of triphenylphosphine (B44618) and iodine can facilitate the amidation of various carboxylic acids with primary and secondary amines, providing good to excellent yields in short reaction times. rsc.org Another approach involves the use of TiCl4 as a condensing agent, which allows for the direct coupling of carboxylic acids and amines. nih.gov

Table 1: Representative Esterification and Amidation Reactions of Benzoic Acid Analogs

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference(s) |

| Benzoic acid | Methanol (B129727) | Conc. H₂SO₄ | Methyl benzoate | commonorganicchemistry.comgoogle.comjocpr.com |

| Benzoic acid | Ammonia | Heat | Benzamide | orgsyn.orggoogle.com |

| Benzoic acid | Benzylamine | PPh₃, I₂ | N-Benzylbenzamide | rsc.org |

| Benzoic acid | Aniline | TiCl₄, Pyridine | N-Phenylbenzamide | nih.gov |

Formation of Anhydrides and Acid Chlorides

To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic species such as acid anhydrides and acid chlorides.

Acid Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids using various dehydrating agents. orgsyn.org For example, benzoic anhydride (B1165640) can be synthesized from benzoic acid and acetic anhydride in the presence of phosphoric acid. orgsyn.org Another method involves the reaction of benzotrichloride (B165768) with benzoic acid. google.comgoogle.com

Acid Chlorides: The synthesis of acid chlorides from carboxylic acids is a fundamental transformation in organic synthesis, as acid chlorides are highly reactive intermediates. A common and effective method for this conversion is the reaction of the carboxylic acid with thionyl chloride (SOCl₂). libretexts.orgchemguide.co.uk For example, 2-cyanobenzoic acid can be converted to 2-cyanobenzoyl chloride by refluxing with an excess of thionyl chloride. libretexts.org This resulting acid chloride is a versatile intermediate for further reactions.

Table 2: Synthesis of Acid Anhydrides and Acid Chlorides from Benzoic Acid Analogs

| Starting Material | Reagent | Product | Reference(s) |

| Benzoic acid | Acetic anhydride, H₃PO₄ | Benzoic anhydride | orgsyn.org |

| Benzoic acid | Benzotrichloride | Benzoic anhydride | google.comgoogle.com |

| 2-Cyanobenzoic acid | Thionyl chloride | 2-Cyanobenzoyl chloride | libretexts.org |

Decarboxylation Pathways

The removal of the carboxyl group, known as decarboxylation, can be achieved under specific conditions. For aromatic carboxylic acids like benzoic acid, this typically requires heating with a substance like soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide). libretexts.org This reaction proceeds by first forming the sodium salt of the carboxylic acid, which then undergoes decarboxylation to yield the corresponding arene. libretexts.org For instance, heating benzoic acid with soda lime produces benzene (B151609). libretexts.org More recent methods have explored radical decarboxylation pathways, for example, using photoinduced ligand-to-metal charge transfer in copper carboxylates, which can proceed at much lower temperatures. nih.gov

Transformations Involving the Nitrile Group

The nitrile group of this compound is also susceptible to a variety of chemical transformations, most notably hydrolysis and reduction, which can lead to the formation of new functional groups and pave the way for cyclization reactions.

Hydrolysis and Reduction Reactions

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. chemicalbook.comgoogle.comlumenlearning.comorganic-chemistry.orgnih.gov Acid-catalyzed hydrolysis typically involves heating the nitrile with a dilute acid, such as hydrochloric acid, which proceeds through an amide intermediate to furnish the carboxylic acid and an ammonium salt. lumenlearning.comnih.gov Basic hydrolysis, on the other hand, involves heating the nitrile with an alkali solution, like sodium hydroxide, to produce a carboxylate salt and ammonia. lumenlearning.comnih.gov Subsequent acidification is required to obtain the free carboxylic acid. lumenlearning.comnih.gov

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents. libretexts.orgchemguide.co.ukresearchgate.net A powerful and commonly used reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an ether solvent, followed by an aqueous workup. libretexts.orgorganic-chemistry.orgprepchem.com This method is highly efficient for the synthesis of primary amines from both alkyl and aryl nitriles. organic-chemistry.org Catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel is another effective method for nitrile reduction. commonorganicchemistry.comchemguide.co.ukorganic-chemistry.org

Table 3: General Hydrolysis and Reduction Reactions of Nitriles

| Reaction | Reagents | Product | Reference(s) |

| Acid Hydrolysis | Dilute HCl, Heat | Carboxylic acid + Ammonium salt | lumenlearning.comnih.gov |

| Basic Hydrolysis | NaOH (aq), Heat; then H₃O⁺ | Carboxylic acid + Ammonia | lumenlearning.comnih.gov |

| Reduction | 1. LiAlH₄, Ether; 2. H₂O | Primary amine | libretexts.orgorganic-chemistry.orgprepchem.comorganic-chemistry.org |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Primary amine | commonorganicchemistry.comchemguide.co.ukorganic-chemistry.org |

Cyclization Reactions Leading to Fused Heterocycles

The strategic positioning of the carboxylic acid and the (potentially transformed) nitrile group in this compound allows for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. A particularly relevant transformation is the synthesis of thioxanthone derivatives. The cyclization of 2-(arylthio)benzoic acids is a known route to thioxanthones, often mediated by strong acids like sulfuric acid or polyphosphoric acid (PPA). commonorganicchemistry.com

For instance, the reduction of the nitrile group in this compound to an aminomethyl group would generate 2-(2-aminomethylphenylthio)benzoic acid. This intermediate possesses both an amine and a carboxylic acid functionality in a favorable position for intramolecular amide formation (lactamization), which would lead to a dibenzo[b,f]thiepinone derivative. A similar cyclization is observed in the synthesis of 10H-dibenzo[b,f] libretexts.orgresearchgate.netthiazepin-11-one from 2-(2-aminophenylsulfuryl)benzoic acid, which is achieved by heating in an organic solvent, optionally in the presence of an acid catalyst like sulfuric acid or phosphoric acid. google.com This suggests that the cyclization of the reduced form of this compound is a feasible pathway to seven-membered heterocyclic ring systems.

Furthermore, the direct cyclization of 2-(arylthiomethyl)benzoic acids to 6,11-dihydro-dibenzo[b,e]thiepin-11-ones can be achieved by reaction with a chlorinating agent like thionyl chloride followed by treatment with a Lewis acid. google.com This highlights another potential cyclization strategy for derivatives of the title compound.

Reactivity of the Thioether Linkage

The thioether bond is a site of significant chemical activity in this compound, susceptible to both oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

The sulfur atom in the thioether linkage of this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. This reactivity is a general characteristic of thioethers. researchgate.netnih.gov The oxidation state of the resulting product can often be controlled by the choice of oxidizing agent and the reaction conditions.

Common oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, MCPBA), and periodates are effective for these transformations. rsc.orgprinceton.edu The oxidation of diaryl sulfides, such as this compound, to the corresponding sulfoxide is typically the first step. Further oxidation of the sulfoxide yields the sulfone. rsc.org

The reaction generally proceeds via an electrophilic attack of the oxidant on the electron-rich sulfur atom. rsc.org The presence of both an electron-withdrawing cyano group on one aromatic ring and an electron-withdrawing carboxylic acid group on the other will influence the electron density at the sulfur atom, thereby affecting the rate of oxidation compared to simpler diaryl sulfides.

Table 1: Common Oxidizing Agents for Thioether Oxidation

| Oxidizing Agent | Typical Product(s) | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Can be selective for the sulfoxide with careful control of stoichiometry and temperature. nih.gov |

| m-Chloroperoxybenzoic acid (MCPBA) | Sulfoxide, Sulfone | A common and effective reagent for these oxidations. |

| Sodium periodate (B1199274) (NaIO₄) | Sulfoxide | Often used for the selective oxidation of sulfides to sulfoxides. |

The selective oxidation to the sulfoxide is often desired and can be achieved by using milder oxidants or by carefully controlling the reaction stoichiometry. researchgate.netprinceton.edu For instance, using one equivalent of the oxidizing agent at lower temperatures generally favors the formation of the sulfoxide. In contrast, using an excess of a strong oxidizing agent and higher temperatures will typically lead to the formation of the sulfone. nih.gov

The thioether linkage in this compound can also undergo cleavage or participate in rearrangement reactions under specific conditions.

Cleavage Pathways: The carbon-sulfur (C-S) bond in diaryl sulfides can be cleaved under various conditions, including reductive, oxidative, or metal-catalyzed reactions. researchgate.netstrath.ac.uk Electrochemical methods have also been reported for the cleavage of C-S bonds in thioethers. rsc.org For this compound, reductive cleavage would likely yield 2-mercaptobenzoic acid and 2-cyanobenzonitrile.

Rearrangement Pathways: An important rearrangement pathway for compounds with a similar structural motif is the intramolecular cyclization to form thioxanthone derivatives. While not a direct rearrangement of the thioether linkage itself, it involves the reactivity of the entire molecule, including the thioether and the benzoic acid moiety. The acid-catalyzed cyclization of 2-(phenylthio)benzoic acids is a known method for the synthesis of thioxanthones. masterorganicchemistry.comwikipedia.org In the case of this compound, an intramolecular Friedel-Crafts-type acylation could potentially occur, where the carboxylic acid protonates and the resulting acylium ion attacks the electron-rich position on the other aromatic ring, leading to a tricyclic thioxanthone structure. The presence of the electron-withdrawing cyano group would influence the feasibility and regioselectivity of such a cyclization.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Substitution

The two aromatic rings of this compound exhibit different reactivities towards electrophilic and nucleophilic substitution reactions due to the directing effects of their respective substituents.

Electrophilic Aromatic Substitution: The benzene ring bearing the carboxylic acid group is deactivated towards electrophilic attack. The carboxylic acid group is a meta-directing deactivator. strath.ac.uk Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the positions meta to the carboxylic acid group, if at all, and would require harsh reaction conditions.

The other aromatic ring contains a cyano group, which is also a strong deactivating and meta-directing group. wikipedia.org This makes electrophilic substitution on this ring even more challenging. The thioether linkage itself is an ortho-, para-directing activator. However, its activating effect is likely outweighed by the deactivating effects of the cyano and carboxylic acid groups on their respective rings.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing cyano group on one of the aromatic rings makes it susceptible to nucleophilic aromatic substitution (SNA_r). wikipedia.org A suitable leaving group, such as a halogen, if present on this ring, would be readily displaced by a nucleophile. The cyano group at the ortho position relative to the thioether linkage would strongly activate the ring towards such substitutions.

The benzoic acid ring is less likely to undergo nucleophilic aromatic substitution unless it contains other strongly electron-withdrawing groups in addition to the carboxylic acid.

Reaction Kinetics and Mechanistic Elucidation Studies

Detailed kinetic and mechanistic studies specifically for this compound are not extensively documented in the public domain. However, insights can be drawn from studies on analogous compounds.

Kinetics of Thioether Oxidation: The kinetics of thioether oxidation have been studied for various diaryl sulfides. The reaction is typically first order in both the thioether and the oxidizing agent. masterorganicchemistry.com The rate of oxidation is influenced by the electronic nature of the substituents on the aromatic rings. Electron-donating groups on the aryl rings generally increase the rate of oxidation by increasing the electron density on the sulfur atom, making it more nucleophilic. Conversely, electron-withdrawing groups, such as the cyano and carboxylic acid groups in the target molecule, would be expected to decrease the rate of oxidation. masterorganicchemistry.comlibretexts.org

Mechanistic Elucidation: Mechanistic studies of related reactions provide a framework for understanding the transformations of this compound. For instance, the mechanism of thioxanthone formation from 2-(phenylthio)benzoic acids is believed to proceed through an initial protonation of the carboxylic acid, followed by an intramolecular electrophilic attack of the resulting acylium ion on the other aromatic ring, and subsequent dehydration. masterorganicchemistry.com

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms. nih.govresearchgate.net For example, a primary KIE observed when a C-H bond is replaced with a C-D bond can indicate that C-H bond cleavage is involved in the rate-determining step of a reaction. While no specific KIE studies on this compound are available, such experiments could be used to probe the mechanism of its potential cyclization or substitution reactions.

Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ), are another valuable tool for mechanistic investigation. A linear Hammett plot for a series of substituted 2-(phenylthio)benzoic acids would provide information about the charge development in the transition state of a given reaction, offering insights into the reaction mechanism. For electrophilic aromatic substitution, a negative ρ value (the slope of the Hammett plot) is typically observed, indicating the buildup of positive charge in the transition state. For nucleophilic aromatic substitution, a positive ρ value is expected. wikipedia.org

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural analysis of 2-(2-Cyanophenylthio)benzoic acid, offering a detailed view of the hydrogen and carbon environments within the molecule.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of protons in this compound. The spectrum is characterized by a series of resonances corresponding to the aromatic protons and the acidic proton of the carboxylic acid group.

The aromatic region of the spectrum typically displays a complex pattern of multiplets due to the spin-spin coupling between adjacent protons on the two benzene (B151609) rings. The chemical shifts of these protons are influenced by the electronic effects of the cyano and thioether substituents on one ring, and the carboxylic acid group on the other. The acidic proton of the carboxylic acid group is usually observed as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Representative ¹H NMR Data for Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Benzoic acid rsc.org | CDCl₃ | 11.67 (s, 1H), 8.20 (d, J = 7.2 Hz, 2H), 7.68 (t, J = 7.44 Hz, 1H), 7.52 (t, J = 7.92 Hz, 2H) |

| 2-Chlorobenzoic acid rsc.org | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40 (m, 1H), 7.31 (m, 1H) |

| 3-Chlorobenzoic acid rsc.org | DMSO | 13.34 (s, 1H), 7.79 (m, 2H), 7.70 (m, 1H), 7.55 (t, J = 8.08 Hz, 1H) |

| 4-Methylbenzoic acid rsc.org | DMSO | 12.80 (s, 1H), 7.84 (d, J = 6.48 Hz, 2H), 7.29 (d, J = 7.88 Hz, 2H), 2.36 (s, 3H) |

This table provides examples of ¹H NMR data for related compounds to illustrate typical chemical shifts and coupling patterns. The data for this compound would be expected to show similar features, with additional complexity due to its specific substitution.

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, offering direct evidence of the compound's carbon framework.

The spectrum of this compound is expected to show signals for the fourteen carbon atoms present in the molecule. nih.gov These include the carbons of the two aromatic rings, the cyano group, and the carboxylic acid group. The chemical shifts of the aromatic carbons are influenced by the attached functional groups. The carbon of the carboxylic acid group typically appears at a downfield chemical shift, while the cyano carbon also has a characteristic resonance.

Publicly available spectral data for this compound confirms the presence of the expected carbon signals. nih.gov Analysis of related benzoic acid derivatives provides further context for interpreting the ¹³C NMR spectrum. For example, the ¹³C NMR spectrum of benzoic acid shows distinct signals for the carboxyl carbon and the aromatic carbons. chemicalbook.com

Table 2: Representative ¹³C NMR Data for Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Benzoic acid chemicalbook.com | CDCl₃ | 172.60, 133.89, 130.28, 129.39, 128.55 |

| 2-Chlorobenzoic acid rsc.org | CDCl₃ | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 |

| 3-Chlorobenzoic acid rsc.org | DMSO | 166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 |

| 4-Methylbenzoic acid rsc.org | DMSO | 167.80, 143.46, 129.80, 129.55, 128.52, 21.55 |

This table presents ¹³C NMR data for related compounds to illustrate typical chemical shifts. The spectrum of this compound would exhibit a unique set of signals corresponding to its specific carbon framework.

While not directly applicable to this compound itself, heteronuclear NMR techniques are crucial for characterizing complexes derived from it. For instance, if this compound were used as a ligand to form an organotin complex, ¹¹⁹Sn NMR would be an indispensable tool for probing the coordination environment around the tin atom. The chemical shift and coupling constants in the ¹¹⁹Sn NMR spectrum would provide information about the geometry and nature of the bonding in such complexes.

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei. wikipedia.org For a molecule like this compound, these techniques are invaluable for unambiguously assigning the proton and carbon signals, especially in the complex aromatic regions.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other. wikipedia.org In the case of this compound, COSY would reveal the connectivity of protons within each of the two aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. wordpress.com This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. wordpress.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the different structural fragments of the molecule, such as the two aromatic rings and the thioether linkage.

The application of these 2D NMR techniques would allow for a complete and unambiguous assignment of all the proton and carbon signals in the NMR spectra of this compound, solidifying its structural elucidation.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. sci-hub.se This allows for the determination of the exact mass of this compound, which can be used to confirm its elemental composition. The calculated exact mass for C₁₄H₉NO₂S is 255.0354 g/mol . nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, providing strong evidence for the compound's molecular formula.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For benzoic acid derivatives, a characteristic fragmentation is the loss of carbon dioxide from the deprotonated molecule. sci-hub.se

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of thermally labile and polar molecules like this compound. In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates gaseous ions from the analyte with minimal fragmentation, providing a clear indication of the molecular mass.

For this compound (C₁₄H₉NO₂S), the expected monoisotopic mass is approximately 255.0354 g/mol . nih.gov In a typical ESI-MS spectrum, this would be observed as a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 256.0432 or the deprotonated molecule [M-H]⁻ at m/z 254.0276, depending on the polarity mode used. The high accuracy of this measurement allows for the unambiguous confirmation of the compound's molecular formula.

Table 1: ESI-MS Data for this compound

| Ionization Mode | Observed Ion | Calculated m/z |

| Positive | [M+H]⁺ | 256.0432 |

| Negative | [M-H]⁻ | 254.0276 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

To further elucidate the structure of this compound, tandem mass spectrometry (MS/MS) is employed. This technique involves the selection of a specific precursor ion (e.g., the [M+H]⁺ or [M-H]⁻ ion from ESI-MS) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation pattern of this compound would be expected to show characteristic losses corresponding to its functional groups. For instance, the loss of a water molecule (H₂O) from the carboxylic acid group, or the cleavage of the thioether bond, would produce specific fragment ions. Analysis of these fragments allows for the precise mapping of the connectivity of the atoms within the molecule, confirming the presence and arrangement of the cyanophenyl and benzoic acid moieties linked by the sulfur atom.

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The FT-IR spectrum of this compound exhibits distinct absorption bands that correspond to the characteristic vibrations of its constituent parts.

The presence of the carboxylic acid is confirmed by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹, and a sharp, strong C=O stretching band around 1700-1680 cm⁻¹. The nitrile group (C≡N) gives rise to a characteristic sharp absorption in the range of 2230-2210 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-S stretching vibration appears in the fingerprint region, typically between 700 and 600 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1680 |

| Nitrile | C≡N stretch | 2230-2210 |

| Aromatic | C-H stretch | >3000 |

| Thioether | C-S stretch | 700-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by absorptions corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl and nitrile groups. The conjugation between the two aromatic rings through the thioether linkage influences the position and intensity of these absorption bands.

Table 3: UV-Vis Absorption Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) |

| π→π* (Aromatic Rings) | 200-280 |

| n→π* (Carbonyl, Nitrile) | >280 |

Elemental Analysis for Compositional Verification

Elemental analysis provides a quantitative determination of the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This is a fundamental technique for verifying the empirical and molecular formula of a newly synthesized or purified compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula C₁₄H₉NO₂S.

Table 4: Elemental Analysis Data for this compound (C₁₄H₉NO₂S)

| Element | Theoretical Percentage (%) | Experimental Percentage (%) |

| Carbon (C) | 65.87 | Typically within ±0.4% |

| Hydrogen (H) | 3.55 | Typically within ±0.4% |

| Nitrogen (N) | 5.49 | Typically within ±0.4% |

| Sulfur (S) | 12.56 | Typically within ±0.4% |

A close agreement between the experimental and theoretical values provides strong evidence for the purity and correct elemental composition of this compound.

X-ray Crystallography of Related Structures for Solid-State Conformation

Studies on derivatives of benzoic acid and related aromatic carboxylic acids reveal common packing motifs and hydrogen bonding patterns. For instance, the crystal structure of 2-acetylamino-benzoic acid, an ortho-substituted benzoic acid derivative, shows that the molecule crystallizes in the orthorhombic space group Fdd2. researchgate.net In this structure, the nitrogen of the amide group and the carbon atom of the acid group deviate significantly from the plane of the phenyl ring, indicating a non-planar conformation. researchgate.net The crystal cohesion is primarily driven by N—H⋅⋅⋅O and O—H⋅⋅⋅O hydrogen bonds. researchgate.net

Similarly, X-ray diffraction studies on molecular co-crystals involving aminobenzoic acids, such as the adduct of pyrazine-2,3-dicarboxylic acid with 2-aminobenzoic acid, demonstrate the importance of proton transfer and hydrogen bonding in defining the three-dimensional network. researchgate.net In the solid state, the conformation is often a result of a balance between intramolecular steric effects and intermolecular forces, particularly hydrogen bonds involving the carboxylic acid group. For many benzoic acid derivatives, the carboxylic acid groups form dimers through hydrogen bonding. researchgate.net

The conformation of the thioether bridge is also a key feature. In related diaryl sulfides, the C-S-C bond angle and the torsion angles of the phenyl rings relative to the C-S-C plane are crucial. These parameters are influenced by the nature and position of the substituents on the aromatic rings. The presence of the electron-withdrawing cyano group on one ring and the carboxylic acid group on the other in this compound is expected to influence the electronic distribution and, consequently, the crystal packing.

Table 1: Crystallographic Data for Related Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Conformational Features | Reference |

| 2-Acetylamino-benzoic acid | Orthorhombic | Fdd2 | Non-planar conformation with significant deviation of substituent groups from the phenyl ring plane. | researchgate.net |

| α-D-Galacturonic acid monohydrate | --- | --- | Chair-shaped pyranose ring conformation with extensive hydrogen bonding. | nih.gov |

| 2-thio-(5,5-dimethyl-1,3,2-dioxaphosphorinanyl)2'-oxo-dineopentyl-thiophosphate | --- | --- | Undergoes reversible phase transition related to a change in crystallographic unit symmetry. | nih.gov |

| Bis(2-carboxyphenylammonium) 2,3-pyrazinedicarboxylate | Monoclinic | C2/c | Ion pairs associate via hydrogen bonding to form a three-dimensional network. | researchgate.net |

This table presents crystallographic data for compounds structurally related to this compound to infer potential solid-state characteristics.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for analogous benzoic acid derivatives.

High-Performance Liquid Chromatography (HPLC)

The mobile phase composition, often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is a critical parameter. researchgate.netsigmaaldrich.com The pH of the aqueous component is particularly important for ionizable compounds like carboxylic acids. By controlling the pH, the ionization state of the carboxylic acid group can be manipulated, thereby affecting its retention time. A quantitative analysis of the retention of benzoic acid derivatives in reversed-phase liquid chromatography has been achieved using molecular mechanics calculations, where interaction energy values were calculated for both molecular and ionic forms. nih.gov

Detection is commonly performed using a UV detector, as the aromatic rings in this compound would exhibit strong absorbance in the UV region. Diode-array detection (DAD) can provide additional spectral information to assess peak purity. chromatographyonline.com

Table 2: Exemplary HPLC Conditions for Analysis of Benzoic Acid Derivatives

| Stationary Phase | Mobile Phase | Flow Rate | Detection | Application | Reference |

| C18 | Acetonitrile:Water:Acetic Acid (75:24:1) | 1 mL/min | UV at 282 nm | Determination of mefenamic acid | researchgate.net |

| Ascentis® RP-Amide | Water with 0.1% TFA:Acetonitrile (70:30) | 1 mL/min | UV at 220 nm | Analysis of benzoic acid and related compounds | sigmaaldrich.com |

| EXCGL 120 ODS-A (C-18) | Acetate (B1210297) buffer (pH 4.4):Methanol (65:35) | 1 mL/min | UV at 233 nm | Determination of benzoic acid in food samples | researchgate.net |

| Amaze HA Mixed-Mode | --- | --- | --- | Analysis of preservatives including benzoic acid | helixchrom.com |

This table provides examples of HPLC conditions used for the analysis of compounds structurally similar to this compound.

Thin-Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing purity. For benzoic acid derivatives, silica (B1680970) gel is a common stationary phase. rsc.org The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (such as ethyl acetate or methanol) is often used, with the ratio adjusted to optimize the separation. researchgate.netrsc.org

The visualization of spots on the TLC plate can be achieved under UV light, as the aromatic structure of this compound would be UV-active. youtube.com Staining with reagents like iodine vapor can also be used. youtube.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. rsc.org The separation of substituted benzoic acids has been described using polyamide thin layer sheets with aqueous solutions of α-cyclodextrin as the mobile phase. researchgate.net

Table 3: TLC Systems for the Separation of Benzoic Acid Derivatives

| Stationary Phase | Mobile Phase | Application | Reference |

| Silica Gel 60 F254 | Dichloromethane:Ethyl Acetate:Methanol:Triethylamine (6:2:2:0.5, v/v/v/v) | Simultaneous determination of mefenamic acid and its impurities | researchgate.net |

| Silica Gel | Dichloromethane | Purity assessment of benzoic acid | youtube.com |

| TLC Silica gel 60 RP-8 F254s | Acetone:Water (40:60, v/v) with or without ion-pair reagents | Separation of substituted benzoic acids by ion-pair chromatography | merckmillipore.com |

| Polyamide | Benzene:Acetic acid (96:4) | Separation of o- and p-hydroxybenzoic acid | researchgate.net |

| Silica Gel | Benzene:Dioxane:Acetic acid (90:25:4) | Separation of o, m, and p-chlorobenzoic acid | researchgate.net |

This table outlines various TLC systems that have been successfully used for the separation of compounds with structural similarities to this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in modern chemistry for elucidating the fundamental properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecular geometries, electronic structures, and charge distributions, providing a microscopic view of chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for computational studies of organic molecules due to its balance of accuracy and computational cost. For a molecule like 2-(2-cyanophenylthio)benzoic acid, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation, a process known as geometry optimization. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Calculation of Frontier Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the electron-donating thioether group and potentially the carboxylic acid group. Conversely, the LUMO is likely to be concentrated on the phenyl ring with the electron-withdrawing cyano group. This separation of the HOMO and LUMO would indicate a potential for intramolecular charge transfer upon electronic excitation. The precise energy levels of the HOMO, LUMO, and the energy gap would be quantified through DFT calculations.

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Orbital | Predicted Localization | Implication |

| HOMO | Phenyl ring with thioether and carboxylic acid groups | Electron-donating region |

| LUMO | Phenyl ring with cyano group | Electron-accepting region |

| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and electronic transition energy |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

In the case of this compound, the MEP map would likely show the most negative potential (red) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, as these are highly electronegative atoms. The most positive potential (blue) would be expected around the acidic proton of the carboxylic acid group. The aromatic protons would exhibit moderately positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. The analysis of Mulliken or Natural Bond Orbital (NBO) charges would provide a quantitative measure of the partial charge on each atom, complementing the qualitative picture provided by the MEP map.

Spectroscopic Property Predictions

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Theoretical Vibrational Spectra (IR, Raman)

Theoretical calculations of vibrational spectra (Infrared and Raman) are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the frequencies and intensities of the vibrational modes of the molecule. Comparing the calculated spectra with experimental data can help in the assignment of the observed spectral bands to specific molecular motions. For complex molecules, this theoretical support is often indispensable for a correct interpretation of the spectra.

For this compound, the theoretical IR and Raman spectra would exhibit characteristic bands corresponding to the functional groups present. Key vibrational modes would include:

O-H stretching of the carboxylic acid, expected as a broad band in the high-frequency region of the IR spectrum.

C=O stretching of the carboxylic acid, a strong band typically around 1700-1750 cm⁻¹.

C≡N stretching of the cyano group, a sharp and intense band in the region of 2220-2260 cm⁻¹.

Aromatic C-H stretching modes above 3000 cm⁻¹.

Aromatic C=C stretching modes in the 1400-1600 cm⁻¹ region.

C-S stretching modes, which are typically weaker and appear at lower frequencies.

Theoretical calculations on related molecules like aminobenzoic acids have demonstrated good agreement between calculated and experimental vibrational frequencies.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | 3200-2500 (broad) | Medium to Strong (IR) |

| Carboxylic Acid | C=O stretch | 1750-1700 | Strong (IR) |

| Cyano | C≡N stretch | 2260-2220 | Strong, Sharp (IR) |

| Aromatic Rings | C=C stretch | 1600-1450 | Medium to Strong |

| Thioether | C-S stretch | 750-600 | Weak to Medium |

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C), which can be compared with experimental data to aid in signal assignment.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the two different rings. The protons on the ring with the electron-withdrawing cyano group would be expected to resonate at a higher chemical shift (downfield) compared to those on the ring with the carboxylic acid and thioether groups. The acidic proton of the carboxylic acid would appear as a broad singlet at a very high chemical shift.

The predicted ¹³C NMR spectrum would show distinct signals for each of the 14 carbon atoms, although some may overlap. The carbonyl carbon of the carboxylic acid would have the highest chemical shift, followed by the carbon of the cyano group. The carbons attached to the sulfur and the carbons bearing the other functional groups would also have characteristic chemical shifts influenced by the electronic effects of the substituents. Studies on various benzoic acid derivatives have shown that theoretical predictions can accurately reproduce experimental NMR chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Structural Moiety | Predicted Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (O-H) | > 10 (broad) |

| Aromatic (H on cyanophenyl ring) | 7.5 - 8.5 | |

| Aromatic (H on benzoyl ring) | 7.0 - 8.0 | |

| ¹³C | Carboxylic Acid (C=O) | 165 - 175 |

| Cyano (C≡N) | 115 - 125 | |

| Aromatic Carbons | 120 - 145 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds against a known biological target. For this compound, molecular docking studies would be essential to identify potential protein targets and to understand the specific binding interactions that could contribute to a biological effect. The process involves placing the 3D structure of the compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. nih.gov

While specific molecular docking studies for this compound are not readily found in the reviewed literature, studies on other benzoic acid derivatives highlight the utility of this approach. For instance, molecular docking has been employed to investigate the binding of benzoic acid derivatives to the SARS-CoV-2 main protease, revealing key interactions with amino acid residues in the active site. nih.gov Such studies provide a framework for how this compound could be virtually screened against various protein targets to hypothesize its potential mechanisms of action.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-target complex. mdpi.comnih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules. mdpi.comnih.gov For a complex of this compound with a potential target protein, an MD simulation would reveal the dynamic stability of the predicted interactions and could highlight conformational changes that occur upon binding.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the structural features of a molecule with its biological activity. pharmacy180.comslideshare.netyoutube.com By systematically modifying the chemical structure of a compound, researchers can identify the key functional groups and structural motifs that are responsible for its activity. For this compound, SAR studies would involve synthesizing and testing a series of analogues to determine how changes to the phenyl rings, the thioether linkage, the cyano group, and the carboxylic acid moiety affect its biological activity.

Although specific SAR data for this compound is not available, research on other substituted benzoic acids provides valuable insights. For example, SAR studies on 2,5-substituted benzoic acid derivatives as dual inhibitors of anti-apoptotic proteins have demonstrated the critical role of the carboxylic acid group in forming essential hydrogen bonds with the target protein. nih.gov Such findings underscore the likely importance of the carboxylic acid in this compound for potential biological interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by using statistical methods to create a mathematical relationship between the chemical structure and biological activity. mdpi.com QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. mdpi.com The development of a QSAR model for a series of compounds related to this compound would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activity.

Conformational Analysis and Intermolecular Interaction Studies

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. For this compound, with its flexible thioether linkage, multiple conformations are possible. Understanding the preferred spatial arrangement of the two aromatic rings relative to each other is crucial for predicting its binding mode.

Compound Data

Below is a table summarizing some of the computed properties of this compound. nih.gov

| Property | Value | Source |

| Molecular Formula | C14H9NO2S | PubChem nih.gov |

| Molecular Weight | 255.29 g/mol | PubChem nih.gov |

| XLogP3 | 3.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 86.4 Ų | PubChem nih.gov |

| CAS Number | 163725-12-0 | PubChem nih.gov |

Medicinal Chemistry and Pharmacological Research Applications

Identification as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a valuable starting point for drug discovery. hebmu.edu.cnnih.gov The benzothiazole (B30560) and benzoxazine (B1645224) structures, for example, are recognized as privileged scaffolds due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.goveurekaselect.comresearchgate.net The core structure of 2-(2-cyanophenylthio)benzoic acid, containing the benzoic acid motif, is a component of many biologically active compounds. This feature allows for diverse chemical modifications to optimize binding affinity and selectivity for various protein targets. hebmu.edu.cnnih.gov The inherent structural characteristics of such scaffolds, including their ability to form hydrogen bonds, engage in π-π stacking, and make hydrophobic interactions, enable them to bind effectively with a variety of macromolecules. nih.gov

Investigation as an Inhibitor of Protein Tyrosine Phosphatases (PTPs)

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signal transduction. The dysfunction of specific PTPs has been linked to diseases such as diabetes, cancer, and inflammation. nih.gov Consequently, PTPs are considered important therapeutic targets. While many PTP inhibitors are phosphorus-containing compounds, there is a growing interest in developing non-phosphate, reversible inhibitors. nih.gov

The compound this compound has been identified in screens for PTP inhibitors. google.com Research has shown that benzoic acid derivatives can act as a scaffold for developing PTP inhibitors. For instance, 2-(oxalylamino)-benzoic acid has been identified as a competitive inhibitor for several PTPs, and its low molecular weight makes it an excellent starting point for optimization. nih.gov Other studies have synthesized and evaluated various benzoic acid derivatives for their inhibitory activity against specific PTPs like PTP1B, T-cell PTP (TCPTP), and low molecular weight PTP (LMW-PTP), which are implicated in insulin (B600854) resistance. nih.gov Some of these derivatives have demonstrated moderate to significant selectivity for PTP1B over the highly similar TCPTP. nih.gov The search for selective PTP inhibitors is a key area of research, as this can minimize off-target effects. google.com

Role as a Transcriptional Modulator and its Impact on Protein-DNA Binding (e.g., SP1-DNA interactions)

The transcription factor Sp1 is a zinc finger protein that is essential for the transcription of numerous genes by binding to their promoters. nih.govnih.gov The modulation of Sp1's ability to bind to DNA can therefore have a significant impact on gene expression. Research has demonstrated that the activity of zinc finger-containing transcription factors like Sp1 can be modulated by molecules that interact with zinc. nih.gov For example, thionein (apometallothionein), a zinc-chelating protein, can reversibly inactivate Sp1 by removing the zinc ions essential for its DNA-binding structure. nih.gov

In the context of neurodegenerative diseases like Huntington's, studies have shown that the mutant huntingtin protein can bind to Sp1 and inhibit its interaction with gene promoters, such as the nerve growth factor receptor promoter. nih.gov This interaction appears to prevent Sp1 from binding to DNA, thereby suppressing transcriptional activity. nih.gov Overexpression of Sp1 has been found to mitigate some of the cellular toxicity associated with mutant huntingtin. nih.gov While direct studies on this compound's effect on Sp1 are not detailed in the provided results, its nature as a small molecule capable of interacting with protein targets suggests a potential, though yet unexplored, role in modulating such protein-DNA interactions.

Cytotoxicity and Safety Profiling in Cellular Models (e.g., SH-SY5Y cells)

The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for neurotoxicity and neuroprotection studies. researchgate.netsciencerepository.org These cells, derived from a metastatic neuroblastoma, can be maintained in an undifferentiated state or differentiated to exhibit a more mature, neuron-like phenotype. sciencerepository.org Assessing the cytotoxicity of a compound in cell lines like SH-SY5Y is a crucial first step in evaluating its therapeutic potential. This is often done using assays like the MTT assay, which measures cell viability. mdpi.com

Studies on various compounds have established baseline cytotoxicity data in SH-SY5Y cells, often expressed as IC50 values (the concentration required to reduce cell viability by 50%). researchgate.net For example, research on certain antipsychotic drugs showed LC50 values of 5µM and 6µM for chlorpromazine (B137089) and trifluoperazine, respectively, in undifferentiated SH-SY5Y cells. sciencerepository.org In other studies, various plant extracts and novel compounds have been tested for cytotoxicity on SH-SY5Y cells before evaluating their neuroprotective effects against toxins or oxidative stress. mdpi.comnih.gov Such cytotoxicity data is essential for determining non-toxic concentrations to be used in further mechanistic studies. nih.gov

Potential as a Lead Compound for Various Therapeutic Areas

The development of therapies for neurodegenerative disorders like Alzheimer's disease is a major focus of medicinal chemistry. google.com One of the pathological hallmarks of Alzheimer's is the deposition of amyloid-beta (Aβ) peptide. nih.gov The SH-SY5Y cell line is frequently used as a model to study the toxic effects of Aβ and to screen for compounds that can offer protection. nih.gov Exposure of SH-SY5Y cells to Aβ can induce oxidative stress, mitochondrial dysfunction, and ultimately cell death. nih.gov

Compounds with a benzoic acid scaffold have shown potential in this area. For instance, sodium benzoate, a D-amino acid oxidase (DAO) inhibitor, has been found to improve cognitive functions in patients with early-phase Alzheimer's disease or mild cognitive impairment. nih.gov This suggests that modulating specific enzymatic pathways can be a viable therapeutic strategy. While direct evidence for this compound in Alzheimer's models is not specified, its structural components are present in molecules being investigated for neurodegenerative diseases. eurekaselect.comgoogle.com

Benzoic acid and its derivatives are a well-established class of compounds with anti-inflammatory properties. nih.govgoogle.com The mechanism of action for many of these agents involves the inhibition of enzymes like cyclooxygenase (COX), which are key to the inflammatory pathway. mdpi.com The development of new non-steroidal anti-inflammatory drugs (NSAIDs) often focuses on creating derivatives with improved activity and fewer side effects. mdpi.commdpi.com

Research has explored a wide range of benzoic acid derivatives for their anti-inflammatory effects. For example, new benzoic acid compounds isolated from Ilex kaushue have been shown to suppress the production of the pro-inflammatory cytokine TNF-α in macrophage cells without causing cytotoxicity. nih.govtandfonline.com Other synthetic derivatives have been designed to selectively target COX-2, with some showing a significant reduction in pain and inflammation in animal models. mdpi.com The carrageenan-induced rat paw edema assay is a standard model used to identify and confirm the anti-inflammatory activity of these compounds. google.com The broad utility of the benzoic acid scaffold in developing anti-inflammatory agents suggests that derivatives like this compound could also be explored for this purpose. google.com

Antimicrobial and Antifungal Properties (based on related benzoic acid derivatives)

The benzoic acid scaffold and its thio-derivatives have been a fruitful area of investigation for new antimicrobial and antifungal agents. Research into related structures demonstrates that modifications of the thiosalicylic acid core can lead to potent activity against various pathogens.

S-acyl derivatives of N-alkylthiosalicylamides, for example, have shown marked in vitro antimycotic activity against fungal strains such as Candida albicans and Trichophyton mentagrophytes. nih.govnih.gov Studies on a series of these compounds revealed that 2-acetylmercapto-N-ethylbenzamide and 2-propionylmercapto-N-ethylbenzamide were among the most active compounds tested. nih.gov Further work on S-carbamoyl and S-thiocarbamoyl derivatives identified 2-(N-phenylcarbamoylmercapto)-N,n-heptylbenzamide as a particularly potent compound, with activity comparable to the established antifungal drug clotrimazole. nih.gov

In the realm of antibacterial research, derivatives of 2-(phenylthio)benzoylarylhydrazone have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Within this series, compounds featuring a nitro group on the aryl portion, specifically 5-nitro-2-furyl and 5-nitro-2-thienyl analogues, demonstrated significant antimycobacterial activity. nih.gov This suggests that the inclusion of a nitroheteroaryl moiety can enhance the potency of these diaryl sulfide (B99878) structures. nih.gov Additionally, hybrid molecules combining thieno[2,3-d]pyrimidine (B153573) with other heterocyclic systems have been reported to exhibit broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. mdpi.com

Table 1: Antimicrobial and Antifungal Activity of Related Benzoic Acid Derivatives

| Compound Class | Specific Compound Example | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| S-Acylderivatives of N-Ethylthiosalicylamide | 2-Acetylmercapto-N-ethylbenzamide | Candida albicans, Trichophyton mentagrophytes | Demonstrated interesting in vitro antifungal activity. | nih.gov |

| S-Carbamoyl Derivatives of Thiosalicylic Acid Amides | 2-(N-Phenylcarbamoylmercapto)-N,n-heptylbenzamide | Candida albicans, Trichophyton mentagrophytes | Showed marked antimycotic activity, comparable to clotrimazole. | nih.gov |

| 2-(Phenylthio)benzoylarylhydrazones | 5-Nitro-2-thienyl analogue (4g) | Mycobacterium tuberculosis H37Rv | Exhibited significant antimycobacterial activity with an IC90 of 2.96 μg/mL. | nih.gov |

| S-alkyl benzimidazole-thienopyrimidines | 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide | Gram-positive and Gram-negative bacteria, Candida albicans | Showed the highest antimicrobial activity in its series. | mdpi.com |

Anticancer Research (based on related benzoic acid derivatives)

The benzoic acid moiety is a recognized scaffold in the design of anticancer agents. nih.gov Derivatives are being explored for their ability to target various pathways involved in cancer cell proliferation and survival.

One area of focus is the development of inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1, which are crucial for cancer cell survival. A series of 2,5-substituted benzoic acid derivatives has been designed as dual inhibitors of these proteins. nih.gov Structure-based design led to the development of a compound that binds to both Mcl-1 and Bfl-1 with high affinity (Ki values of 100 nM) and demonstrates on-target cellular activity in lymphoma cell lines. nih.gov

Furthermore, compounds incorporating a cyanophenyl group have shown promise. Libraries of 4-cyanophenyl-2-hydrazinylthiazoles have been synthesized and tested against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Many of these compounds were more active than the standard chemotherapy drug cisplatin. nih.gov Specifically, compounds like 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole were identified as highly active against HCT-116 cells, inducing cancer cell death through caspase-dependent apoptosis. nih.gov The research underscores that the benzoic acid scaffold can be effectively utilized to create potent and selective anticancer compounds. nih.gov

Table 2: Anticancer Activity of Related Benzoic Acid Derivatives

| Compound Class | Specific Compound Example | Cancer Cell Line(s) | Mechanism/Key Findings | Reference(s) |

|---|---|---|---|---|

| 2,5-Substituted Benzoic Acids | Compound 24 | Lymphoma cell lines | Dual inhibitor of Mcl-1 and Bfl-1 with Ki values of 100 nM. | nih.gov |

| 4-Cyanophenyl-2-hydrazinylthiazoles | 2-(2-(2,6-dichlorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3n) | HCT-116 (colorectal) | High activity (GI50 = 1.1 ± 0.5 μM); induces caspase-dependent apoptosis. | nih.gov |

| 4-Cyanophenyl-2-hydrazinylthiazoles | 2-(2-(2-hydroxy-3-methylbenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole (3f) | MCF-7 (breast) | Optimal activity with a GI50 value of 1.0 ± 0.1 μM. | nih.gov |

Antiviral Applications (based on related benzoic acid derivatives)

Benzoic acid derivatives have also emerged as promising candidates for the development of new antiviral drugs, particularly in response to the challenge of drug-resistant viral strains. nih.govmdpi.com

Research has identified benzoic acid derivatives with potent activity against the influenza A virus. nih.govmdpi.com One such compound, designated NC-5, which is a 4-(2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl)-3-(5-cyclohexyl-4H-1,2,4-triazol-3-yl)amino)benzoic acid, effectively inhibited various influenza A strains, including an oseltamivir-resistant mutant (H1N1-H275Y). nih.govmdpi.com The compound was shown to inhibit the virus's neuraminidase (NA) activity, which is critical for virus release and propagation. nih.govmdpi.com In animal models, orally administered NC-5 protected mice from infection, reducing weight loss and lung injury. nih.govmdpi.com